Home > Products > Screening Compounds P43610 > Thalidomide-C3-PEG1-OH
Thalidomide-C3-PEG1-OH -

Thalidomide-C3-PEG1-OH

Catalog Number: EVT-14903262
CAS Number:
Molecular Formula: C18H20N2O6
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Thalidomide-C3-PEG1-OH is synthesized from thalidomide through chemical modifications involving PEGylation, a process that attaches polyethylene glycol chains to the drug molecule. This modification is aimed at improving the compound's solubility in biological fluids and enhancing its therapeutic efficacy.

Classification

Thalidomide-C3-PEG1-OH is classified as a synthetic organic compound and falls under the category of PEGylated drugs. It is particularly relevant in medicinal chemistry and pharmaceutical formulations where solubility and bioavailability are critical factors.

Synthesis Analysis

Methods

The synthesis of Thalidomide-C3-PEG1-OH typically involves several key steps:

  1. Activation of Thalidomide: The thalidomide molecule is activated at the C3 position to facilitate subsequent reactions.
  2. PEGylation: The activated thalidomide is reacted with a PEG chain under mild conditions to prevent degradation.
  3. Purification: The final product undergoes purification processes such as chromatography to achieve high purity and yield.

Technical Details

The synthesis can be performed using various coupling reagents, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), which facilitate the formation of stable bonds between the thalidomide and PEG components. The reaction conditions are carefully controlled to optimize yield while minimizing side reactions.

Molecular Structure Analysis

Structure

Thalidomide-C3-PEG1-OH consists of a thalidomide backbone with a polyethylene glycol chain attached at the C3 position. The molecular formula can be represented as:

C13H10N2O4 Thalidomide +(C2H4O)n PEG C_{13}H_{10}N_{2}O_{4}\text{ Thalidomide }+(C_{2}H_{4}O)_{n}\text{ PEG }

where nn indicates the number of ethylene glycol units in the PEG chain.

Data

The molecular weight of Thalidomide-C3-PEG1-OH varies depending on the length of the PEG chain used, typically ranging from 300 Da to over 2000 Da for longer chains. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

Thalidomide-C3-PEG1-OH can participate in various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: Reduction reactions can modify functional groups on the PEG chain.
  • Substitution: The compound may undergo substitution reactions to introduce different functional groups for enhanced properties.

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. These transformations allow for further functionalization of Thalidomide-C3-PEG1-OH, tailoring its properties for specific applications.

Mechanism of Action

The mechanism of action for Thalidomide-C3-PEG1-OH involves its interaction with cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, Thalidomide-C3-PEG1-OH modulates protein degradation pathways, leading to therapeutic effects such as anti-inflammatory responses and inhibition of tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-C3-PEG1-OH exhibits enhanced solubility compared to unmodified thalidomide due to the presence of the PEG moiety. This increased solubility facilitates better absorption in biological systems.

Chemical Properties

The compound is stable under physiological conditions but may undergo hydrolysis or oxidation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical modifications, enhancing its utility in drug development.

Applications

Thalidomide-C3-PEG1-OH has several significant applications:

  • Medicinal Chemistry: Used as a model compound for studying PEGylation effects on drug properties.
  • Cancer Therapy: Explored for its potential in treating multiple myeloma and other malignancies.
  • Inflammatory Disorders: Investigated for its ability to modulate immune responses.
  • Drug Delivery Systems: Utilized in developing advanced drug delivery formulations due to its improved solubility and bioavailability.
Historical Context and Evolution of Thalidomide Derivatives in Biomedical Research

Thalidomide’s Transition from Teratogen to Therapeutic Agent

Thalidomide's biomedical journey represents one of modern medicine's most dramatic rehabilitations. Originally marketed in the late 1950s as a sedative and antiemetic for morning sickness, its widespread use resulted in a global tragedy: over 10,000 infants worldwide were born with severe birth defects, primarily characterized by limb malformations (phocomelia) and internal organ damage [1] [10]. This catastrophe led to its withdrawal by 1961 and fundamentally reshaped global drug regulatory frameworks, including the implementation of rigorous teratogenicity testing across multiple species [4]. Remarkably, thalidomide re-emerged decades later when Israeli physician Jacob Sheskin discovered its efficacy in treating erythema nodosum leprosum (ENL) in 1964 [10]. This therapeutic repurposing marked the beginning of its rehabilitation. The pivotal breakthrough came in 2010 when Ito and colleagues identified cereblon (CRBN) as thalidomide's primary molecular target, revealing it as a substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex [1] [7]. This mechanistic understanding explained both its teratogenicity (through unintended degradation of developmental proteins like SALL4) and therapeutic potential when deliberately harnessed for targeted protein degradation [7]. The FDA's 1998 approval for ENL and subsequent approval for multiple myeloma cemented its remarkable transition from disgraced teratogen to valuable therapeutic agent [1] [8].

Table 1: Key Milestones in Thalidomide's Biomedical Journey

TimelineEventSignificance
1957Marketed as sedative/antiemeticOver-the-counter availability worldwide
1961Withdrawn due to teratogenicity>10,000 infants affected; drug regulations revolutionized
1964Discovery of leprosy applicationsInitial therapeutic repurposing
1998FDA approval for ENLFormal rehabilitation as medicine
2006FDA approval for multiple myelomaExpansion to oncology applications
2010CRBN identified as molecular targetMechanistic understanding enabling derivative development

Emergence of Thalidomide Analogues in Targeted Protein Degradation

The elucidation of thalidomide's mechanism of action spurred the development of structurally refined analogues with improved therapeutic properties. These immunomodulatory imide drugs (IMiDs) retained the core phthalimide-glutarimide scaffold but featured strategic modifications to enhance potency, reduce toxicity, and refine degradation specificity [6] [9]. Lenalidomide, characterized by an amino substitution at the 4-position of the phthalimide ring, demonstrated superior efficacy in myelodysplastic syndromes. Pomalidomide, featuring an amino group on the phthalimide and nitrogen substitution in the piperidine ring, exhibited enhanced potency in multiple myeloma [9]. Crucially, crystallographic studies of CRBN bound to these IMiDs revealed that the phthalimide moiety engages in hydrophobic interactions with CRBN's "tri-tryptophan pocket" (Trp380, Trp386, and Trp400 in human CRBN), while the glutarimide ring forms critical hydrogen bonds with His378 within the hydrophobic binding pocket [6] [9]. This structural insight enabled rational drug design: scientists recognized that modifications at the 4-position of the phthalimide ring (particularly through amine functionalization) provided an ideal "exit vector" for linker attachment without compromising CRBN binding affinity. This breakthrough paved the way for thalidomide-based PROTAC development by offering a chemically tractable site for conjugation to target protein ligands [6] [9].

Development of PROTACs and the Role of Thalidomide-Based E3 Ligase Ligands

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic paradigm that hijacks the ubiquitin-proteasome system to induce targeted protein degradation. These heterobifunctional molecules consist of three key elements: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them [3] [6]. The first-generation PROTACs utilized peptide-based E3 ligands with limited cell permeability and stability. The discovery of small-molecule E3 ligase ligands, particularly thalidomide and its derivatives binding CRBN, transformed the field by enabling the creation of drug-like PROTACs [3]. Thalidomide-based ligands became one of the most widely utilized E3 recruiters in PROTAC design due to several inherent advantages: favorable binding affinity for CRBN (typically in the micromolar range, sufficient for productive ternary complex formation), synthetic tractability allowing modification at the 4-position of the phthalimide ring, and their relatively small molecular weight which helps maintain reasonable overall PROTAC size [6] [9]. The seminal work of Crews, Bradner, and others demonstrated the power of thalidomide-based PROTACs, exemplified by dBET1 (BRD4 degrader) and ARV-825 (BTK degrader), achieving potent and selective degradation of oncogenic proteins at low nanomolar concentrations [9]. This established CRBN, recruited via thalidomide derivatives, as a cornerstone E3 ligase platform for targeted protein degradation therapeutics.

Properties

Product Name

Thalidomide-C3-PEG1-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[3-(2-hydroxyethoxy)propyl]isoindole-1,3-dione

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H20N2O6/c21-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)20(17(12)24)13-6-7-14(22)19-16(13)23/h1,3,5,13,21H,2,4,6-10H2,(H,19,22,23)

InChI Key

PPUWGZKUCVKLTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.